(S)-(+)-1-Cyclohexylethyl isothiocyanate
Overview
Description
(S)-(+)-1-Cyclohexylethyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their biological activities and are derived from glucosinolates, which are secondary metabolites found in cruciferous vegetables. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to an ethyl isothiocyanate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amines and Thiophosgene Method: One common method for synthesizing isothiocyanates involves the reaction of amines with thiophosgene.
Carbon Disulfide Method: Another method involves the reaction of amines with carbon disulfide in the presence of catalysts such as di-tert-butyl dicarbonate and DMAP or DABCO.
Phenyl Isothiocyanate Replacement Reaction: A more efficient and safer method involves the replacement reaction of phenyl isothiocyanate with the corresponding amines under mild conditions and nitrogen protection.
Industrial Production Methods
The industrial production of (S)-(+)-1-Cyclohexylethyl isothiocyanate typically involves the phenyl isothiocyanate replacement reaction due to its safety, low cost, and high yield. This method is scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Isothiocyanates can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of isothiocyanates can yield amines or thioureas.
Substitution: Isothiocyanates can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thioureas
Substitution: Various substituted isothiocyanates
Scientific Research Applications
(S)-(+)-1-Cyclohexylethyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-(+)-1-Cyclohexylethyl isothiocyanate involves its interaction with cellular proteins and enzymes. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins, leading to the modulation of various signaling pathways. This compound can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Uniqueness
(S)-(+)-1-Cyclohexylethyl isothiocyanate is unique due to its cyclohexyl group, which imparts distinct physical and chemical properties compared to other isothiocyanates. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
[(1S)-1-isothiocyanatoethyl]cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMWHCFHXACMCZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468065 | |
Record name | (S)-(+)-1-Cyclohexylethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-92-9 | |
Record name | (S)-(+)-1-Cyclohexylethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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